REACTION_SMILES
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[CH2:11]1[O:12][CH2:13][CH2:14][CH2:15]1.[CH2:7]([C:8]#[CH:9])[NH2:10].[Cl:1][CH2:2][CH2:3][N:4]=[C:5]=[O:6]>>[CH2:2]1[CH2:3][NH:4][C:5](=[O:6])[N:10]1[CH2:7][C:8]#[CH:9]
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Name
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Type
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product
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Smiles
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C#CCN1CCNC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |